Sulfo-Cyanine5.5 alkyne
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Overview
Description
Sulfo-Cyanine5.5 is a far red emitting fluorophore. It contains four sulfo groups, which provide great hydrophilicity, and aqueous solubility. The reagent can be conjugated with a variety of azides by means of copper catalyzed Click chemistry reaction.
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfo-Cyanine5.5 alkyne is relevant in the synthesis of various organic compounds. For instance, the copper-catalyzed radical cross-coupling of oxime esters and sulfinate salts leads to the formation of cyanoalkylated sulfones, showcasing the chemical versatility of related compounds (Zhou et al., 2019).
- N-sulfonylimidates, created through a three-component coupling of terminal alkynes, sulfonyl azides, and alcohols, demonstrate the multifaceted chemical applications of sulfo-cyanine5.5 alkyne derivatives in organic chemistry (Yoo et al., 2006).
Biophysical Applications
- Cyanine fluorophores, akin to sulfo-cyanine5.5 alkyne, have been used in single-molecule FRET experiments with nucleic acids. These fluorophores, when attached to DNA, provide insights into molecular orientation and dynamics, vital for understanding biological processes at a molecular level (Ouellet et al., 2011).
Application in Organic and Biomolecular Chemistry
- In the field of organic and biomolecular chemistry, derivatives similar to sulfo-cyanine5.5 alkyne are employed for various synthesis processes. For example, the electrochemical synthesis of sulfonated benzothiophenes using alkynylthioanisoles and sodium sulfinates showcases the utility of such compounds in creating complex organic molecules (Zhang et al., 2021).
properties
Product Name |
Sulfo-Cyanine5.5 alkyne |
---|---|
Molecular Formula |
C43H42K3N3O13S4 |
Molecular Weight |
1054.35 |
IUPAC Name |
tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C43H45N3O13S4.3K/c1-7-21-44-39(47)16-12-9-13-22-46-34-20-18-30-32(24-28(61(51,52)53)26-36(30)63(57,58)59)41(34)43(4,5)38(46)15-11-8-10-14-37-42(2,3)40-31-23-27(60(48,49)50)25-35(62(54,55)56)29(31)17-19-33(40)45(37)6;;;/h1,8,10-11,14-15,17-20,23-26H,9,12-13,16,21-22H2,2-6H3,(H4-,44,47,48,49,50,51,52,53,54,55,56,57,58,59);;;/q;3*+1/p-3 |
InChI Key |
BGBGMBKIHOUQOA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sulfo-Cyanine5.5 alkyne, Sulfo-Cyanine 5.5 alkyne, Sulfo-Cy5.5 alkyne, Sulfo-Cy 5.5 alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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